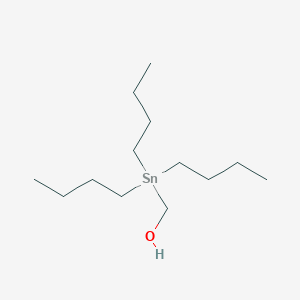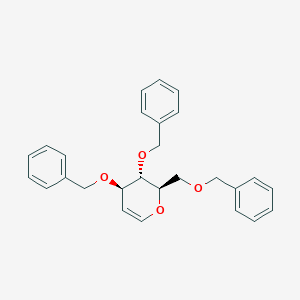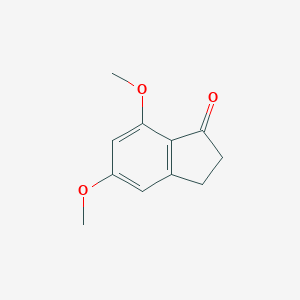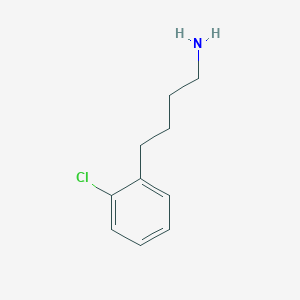![molecular formula C37H55N5O9 B110885 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 148207-43-6](/img/structure/B110885.png)
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acids are a large family of cyanobacterial lipopeptide protease inhibitors. These compounds are produced by various strains of cyanobacteria, including Microcystis aeruginosa. (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acids are known for their ability to inhibit proteases, particularly angiotensin-converting enzyme, making them potential candidates for the development of anti-hypertensive drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acids are synthesized through a hybrid polyketide synthase/non-ribosomal peptide synthetase biosynthetic pathway. This involves the incorporation of uncommon amino acids such as homophenylalanine, homotyrosine, and methylproline, as well as a 3-aminodecanoic acid residue .
Industrial Production Methods: Industrial production of microginins can be achieved through heterologous expression of the biosynthetic gene cluster in a suitable host, such as Escherichia coli. This method allows for the production of various microginin variants by manipulating the biosynthetic pathway .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acids undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reactions: Often involve nucleophiles like hydroxide ions or halides.
Major Products: The major products formed from these reactions depend on the specific microginin variant and the reaction conditions. For example, chlorination of the terminal methyl group of the 3-aminodecanoic acid residue can occur in some variants .
Scientific Research Applications
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acids have a wide range of scientific research applications, including:
Chemistry: Used as model compounds to study protease inhibition and peptide synthesis.
Biology: Studied for their role in cyanobacterial metabolism and secondary metabolite production.
Industry: Used in the development of bioactive compounds and as tools for studying enzyme inhibition.
Mechanism of Action
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acids exert their effects by inhibiting proteases, particularly angiotensin-converting enzyme. This inhibition occurs through the binding of microginins to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in the reduction of blood pressure .
Comparison with Similar Compounds
Microcystins: Known for their hepatotoxicity and inhibition of phosphatases.
Micropeptins: Inhibit proteases and have diverse biological activities.
Aeruginosins: Inhibit serine proteases and have anti-thrombotic properties.
Anabaenopeptins: Inhibit proteases and have potential therapeutic applications.
Microviridins: Inhibit proteases and have unique cyclic structures.
Properties
CAS No. |
148207-43-6 |
|---|---|
Molecular Formula |
C37H55N5O9 |
Molecular Weight |
713.9 g/mol |
IUPAC Name |
2-[[2-[[2-[2-[(3-amino-2-hydroxydecanoyl)amino]propanoylamino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C37H55N5O9/c1-6-7-8-9-10-11-28(38)32(45)35(48)39-23(4)33(46)41-31(22(2)3)36(49)42(5)30(21-25-14-18-27(44)19-15-25)34(47)40-29(37(50)51)20-24-12-16-26(43)17-13-24/h12-19,22-23,28-32,43-45H,6-11,20-21,38H2,1-5H3,(H,39,48)(H,40,47)(H,41,46)(H,50,51) |
InChI Key |
KPCUJSJUCHBAJR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O)N |
Isomeric SMILES |
CCCCCCC[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)O)N |
Canonical SMILES |
CCCCCCCC(C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O)N |
sequence |
AVYY |
Synonyms |
N-[(2S,3R)-3-amino-2-hydroxy-1-oxodecyl]-L-alanyl-L-valyl-N-methyl-L-tyrosyl-L-tyrosine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)













